molecular formula C7H5BrN2O4 B093170 1-Bromo-2-methyl-3,5-dinitrobenzene CAS No. 18242-38-1

1-Bromo-2-methyl-3,5-dinitrobenzene

Cat. No. B093170
CAS RN: 18242-38-1
M. Wt: 261.03 g/mol
InChI Key: VPCDPLZDNORAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-methyl-3,5-dinitrobenzene is a chemical compound that serves as an intermediate in the synthesis of various medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. It is synthesized from bromobenzene by nitration in water, a process that has been shown to yield a high purity product .

Synthesis Analysis

The synthesis of 1-Bromo-2-methyl-3,5-dinitrobenzene is not directly detailed in the provided papers. However, a related compound, 1-bromo-2,4-dinitrobenzene, is synthesized from bromobenzene by nitration in water, achieving a high yield of 94.8% and a product purity greater than 99.0% . This suggests that a similar synthetic route could be employed for 1-Bromo-2-methyl-3,5-dinitrobenzene, with the potential for high yields and purity.

Molecular Structure Analysis

The molecular structure of bromo- and bromomethyl-substituted benzenes, including those with methyl groups, has been studied using X-ray crystallography. These studies reveal various interactions such as Br···Br, C-H···Br, and C-Br···π, which contribute to the packing motifs in the crystal structures . Although the exact structure of 1-Bromo-2-methyl-3,5-dinitrobenzene is not provided, it can be inferred that similar interactions may be present in its crystal structure.

Chemical Reactions Analysis

The reactivity of halogenated dinitrobenzenes, including those with bromine substituents, has been studied. It has been found that the order of mobility of the halogens in reactions with potassium iodide in dry acetone is F < Cl < Br, with bromine being significantly more reactive than chlorine and fluorine . This suggests that 1-Bromo-2-methyl-3,5-dinitrobenzene would also exhibit high reactivity in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2-methyl-3,5-dinitrobenzene are not directly reported in the provided papers. However, the properties of similar brominated compounds have been characterized. For example, the crystal structure of 2-(3-bromophenyl)-1,3-dithiane shows weak methylene–bromobenzene C–H···π and π–π interactions, which could be indicative of the types of intermolecular forces that 1-Bromo-2-methyl-3,5-dinitrobenzene might exhibit . Additionally, the accidental sensitization case of a schoolboy to 1-bromo-2,4-dinitrobenzene indicates that such compounds can be potent sensitizers and should be handled with care .

Scientific Research Applications

  • Intermediary in Synthesis : It's used as an intermediate in synthesizing medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. This is shown by the synthesis from bromobenzene by nitration in water, yielding a high-purity product (Xuan et al., 2010).

  • Reactivity in Nucleophilic Aromatic Substitution : Studies reveal its role in nucleophilic aromatic substitution reactions, particularly in reactions with potassium iodide in dry acetone (Cortier et al., 2010).

  • Sodium Borohydride Reactions : Its reaction with sodium borohydride in dimethyl sulphoxide solution leads to some nitrobenzene, with aromatic hydrogen exchange also observed (Gold et al., 1980).

  • Study of Steric and Electronic Effects : The compound's reactions in dimethyl sulphoxide are not base catalysed, indicating an interplay of steric and electronic factors affecting reaction mechanisms (Onyido & Hirst, 1991).

  • Formation of Thiol-Containing Metabolites : It is involved in the formation of thiol-containing metabolites of drugs, as shown in studies where cleavage of the thioether linkage in cysteine conjugates of aromatic compounds like 2,4-dinitrobenzene and p-bromobenzene was observed (Tateishi et al., 1978).

  • Accidental Sensitization and Health Risks : There's evidence of accidental sensitization to 1-Bromo-2, 4 Dinitrobenzene, indicating its potential health risks (Thompson & Ridley, 1975).

  • Synthesis of Azete Derivatives : It is used in the synthesis of azete derivatives, showcasing a facile method for their production (Figueroa‐Valverde et al., 2021).

  • Formation of N-Heterocyclic Carbenes : It plays a role in the synthesis and characterization of N-heterocyclic carbenes bearing a 2,4-dinitrophenyl substituent (Sato et al., 2012).

properties

IUPAC Name

1-bromo-2-methyl-3,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O4/c1-4-6(8)2-5(9(11)12)3-7(4)10(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCDPLZDNORAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364852
Record name 1-bromo-2-methyl-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-methyl-3,5-dinitrobenzene

CAS RN

18242-38-1
Record name 1-bromo-2-methyl-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-methyl-3,5-dinitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-methyl-3,5-dinitrobenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-2-methyl-3,5-dinitrobenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-2-methyl-3,5-dinitrobenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-2-methyl-3,5-dinitrobenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-2-methyl-3,5-dinitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.